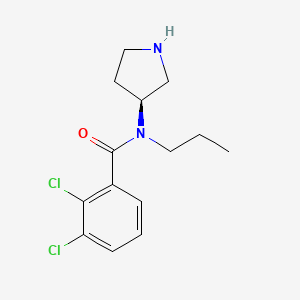
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups, a propyl chain, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzoic acid, propylamine, and pyrrolidine.
Amide Formation: The first step involves the formation of the benzamide core. This is achieved by reacting 2,3-dichlorobenzoic acid with propylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Pyrrolidine Substitution: The resulting intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-3-yl group. This step may require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in various substituted benzamide derivatives.
科学研究应用
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of (S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
2,3-dichloro-N-propylbenzamide: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
N-propyl-N-(pyrrolidin-3-yl)benzamide: Does not have the dichloro substitution, potentially altering its reactivity and interactions.
(S)-2,3-dichloro-N-methyl-N-(pyrrolidin-3-yl)benzamide: Similar structure but with a methyl group instead of a propyl group, which could influence its pharmacokinetics and dynamics.
Uniqueness
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and pyrrolidine groups may enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C14H18Cl2N2O |
|---|---|
分子量 |
301.2 g/mol |
IUPAC 名称 |
2,3-dichloro-N-propyl-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-8-18(10-6-7-17-9-10)14(19)11-4-3-5-12(15)13(11)16/h3-5,10,17H,2,6-9H2,1H3/t10-/m0/s1 |
InChI 键 |
GAOZHRLCFIUCBN-JTQLQIEISA-N |
手性 SMILES |
CCCN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
CCCN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-(3-ethoxy-5-(tetrahydro-2H-pyran-4-yloxy)benzyl)piperidin-4-yl)-5-(ethylsulfonyl)benzo[d]oxazol-2-amine](/img/structure/B10790416.png)

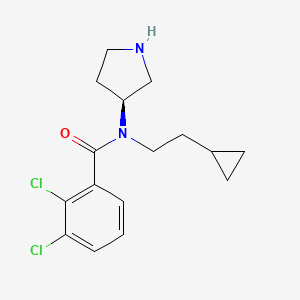
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790431.png)
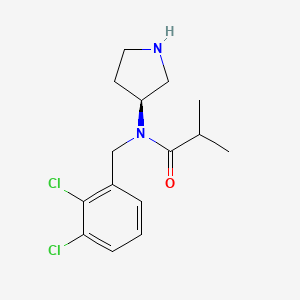

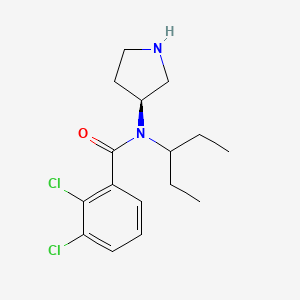
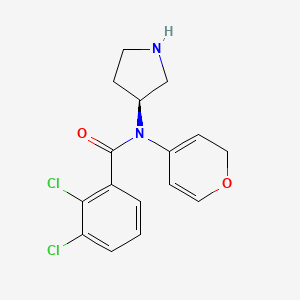
![2-[(4R,5S,7R,25R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790452.png)

![N-cyclohexyl-4-{(2,4-dichlorophenyl)[4-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxamide](/img/structure/B10790465.png)
![4-[(2,4-Dichlorophenyl)(phenyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790478.png)
![4-[(3-chlorophenyl)(2,4-dichlorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790485.png)
![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(p-tolyl)methyl]piperazine-1-carboxamide](/img/structure/B10790486.png)
